molecular formula C9H9NO2S B2531792 2-Isothiocyanato-1,3-dimethoxybenzene CAS No. 343790-65-8

2-Isothiocyanato-1,3-dimethoxybenzene

Cat. No. B2531792
CAS RN: 343790-65-8
M. Wt: 195.24
InChI Key: HXXWRRXCLBJOIV-UHFFFAOYSA-N
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Description

2-Isothiocyanato-1,3-dimethoxybenzene is a chemical compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 . It is a white to yellow solid at room temperature .


Synthesis Analysis

The synthesis of 2-Isothiocyanato-1,3-dimethoxybenzene can be achieved through various methods. One method involves the reaction of 2,6-dimethoxyaniline with thiophosgene under ice cooling, followed by stirring at room temperature for 1 hour . Another method involves the reaction of phenyl isothiocyanate with the corresponding amines in dimethylbenzene solvent under the protection of nitrogen .


Molecular Structure Analysis

The InChI code for 2-Isothiocyanato-1,3-dimethoxybenzene is 1S/C9H9NO2S/c1-11-7-4-3-5-8(12-2)9(7)10-6-13/h3-5H,1-2H3 .

It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Chemical Biology and Medicinal Chemistry

Organic Synthesis and Chemical Reactions

Safety and Hazards

This compound is potentially hazardous. It has been assigned the signal word “Warning” and is associated with the hazard statement H302 . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

2-isothiocyanato-1,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-11-7-4-3-5-8(12-2)9(7)10-6-13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXWRRXCLBJOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isothiocyanato-1,3-dimethoxybenzene

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